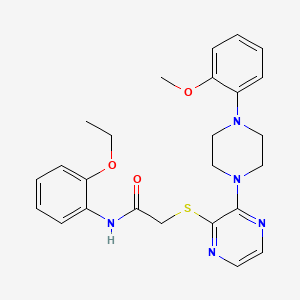

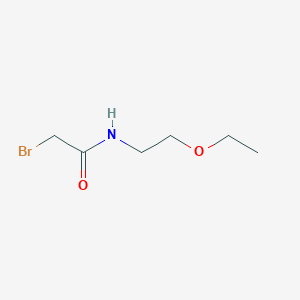

![molecular formula C17H20N2O3 B2897927 1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 852165-18-5](/img/structure/B2897927.png)

1-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a derivative of coumarin, which is a class of benzopyrones . It has been synthesized and characterized in various studies . The compound has shown significant inhibitory activity against the growth of tested bacterial strains .

Synthesis Analysis

The compound was synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides . In addition, series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

Molecular Structure Analysis

The synthesized compounds were characterized by elemental analysis and by spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 7-amino-4-methylcoumarin with organic halides, and the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .

科学的研究の応用

Synthesis and Biological Activity

Synthesis Techniques and Molecular Docking : Research has demonstrated efficient multi-component one-pot synthesis techniques for creating chromene-containing compounds with potential anti-proliferative activities against cancer cell lines. Molecular docking studies have indicated good binding affinity with proteins, suggesting a mechanism of action (Parveen et al., 2017). Furthermore, one-pot, three-component synthesis methods have developed novel chromene derivatives with in vitro antibacterial effects, highlighting a clean, metal-free, and environmentally friendly approach (Pouramiri et al., 2017).

Chemical Properties and Polymer Synthesis : The use of chromene derivatives in synthesizing new aromatic polyamides with photosensitive properties has been explored. These polyamides exhibit good thermal properties and photoreactive capabilities, making them suitable for applications requiring light-induced crosslinking (Nechifor, 2009).

Pharmacological Applications

CGRP Receptor Inhibitor Development : A potent calcitonin gene-related peptide (CGRP) receptor antagonist has been synthesized, showcasing a convergent, stereoselective, and economical approach. This research outlines the synthesis of a CGRP receptor inhibitor, indicating its potential therapeutic application (Cann et al., 2012).

Antimicrobial and Antiproliferative Effects : Various chromene derivatives have been synthesized and evaluated for their biological properties, including antimicrobial and antiproliferative effects. These studies offer insights into the structure-activity relationships and potential therapeutic applications of chromene-based compounds (Ramaganesh et al., 2010).

Mechanistic Studies and Chemical Interactions

Reductive Ring Opening and Tandem Intramolecular Rearrangements : The study of chromano–piperidine-fused isoxazolidines has revealed novel mechanisms involving reductive ring opening and tandem intramolecular rearrangements. This research provides valuable insights into the complex chemical behaviors of chromene derivatives (Singh et al., 2017).

作用機序

Target of Action

Coumarin derivatives, to which this compound belongs, are known to exhibit a wide range of biological activities, including anticoagulant, antithrombiotics, antifungal, anti-inflammatory, and antiviral activities .

Mode of Action

For instance, some coumarin derivatives have been found to inhibit bacterial DNA gyrase , which is an essential enzyme involved in DNA replication.

Biochemical Pathways

These could potentially include pathways related to coagulation, inflammation, and viral replication .

Pharmacokinetics

Coumarin derivatives are generally known for their good bioavailability .

Result of Action

Based on the known activities of coumarin derivatives, the compound could potentially exert antimicrobial, anti-inflammatory, and antiviral effects .

特性

IUPAC Name |

1-[(7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-11-2-3-14-13(9-16(20)22-15(14)8-11)10-19-6-4-12(5-7-19)17(18)21/h2-3,8-9,12H,4-7,10H2,1H3,(H2,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGTVBOZMIPXWAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

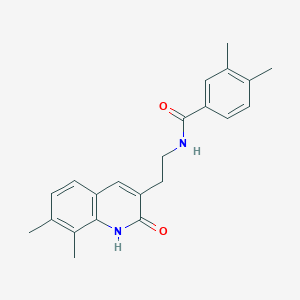

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)

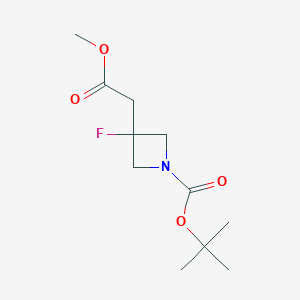

![2-[(7-Methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]-4-propoxybenzaldehyde](/img/structure/B2897845.png)

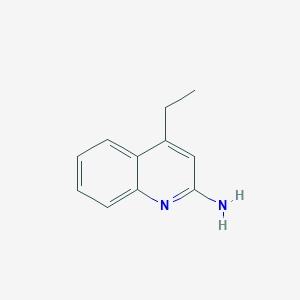

![[2-(2-Ethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)

![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)

![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)

![(2S)-2-[(4-bromobenzoyl)amino]-3-methylbutanoic acid](/img/structure/B2897857.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-3-carboxamide](/img/structure/B2897862.png)